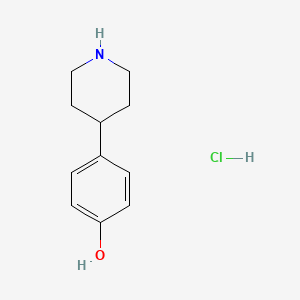

4-Piperidin-4-ylphenol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-piperidin-4-ylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-4,10,12-13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUWALWRCOPUBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263139-27-1 | |

| Record name | 4-(piperidin-4-yl)phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of the 4-Arylpiperidine Scaffold

An In-depth Technical Guide to the Synthesis of 4-Piperidin-4-ylphenol Hydrochloride

The 4-arylpiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[1] Its rigid, three-dimensional structure allows for the precise orientation of pharmacophoric elements, facilitating high-affinity interactions with biological targets such as GPCRs and ion channels. This compound, specifically, serves as a critical building block, offering a versatile platform for drug discovery. The phenolic hydroxyl group provides a key hydrogen bonding feature, while the secondary amine of the piperidine ring acts as a convenient handle for introducing molecular diversity.[2]

This guide provides a detailed examination of a robust and field-proven synthetic pathway to this compound. It is designed for researchers, medicinal chemists, and process development professionals, offering not just a series of steps, but a causal understanding of the strategic choices made in the synthesis, from the selection of protecting groups to the final salt formation.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most common and reliable approach involves the use of a nitrogen-protecting group, which pacifies the reactivity of the piperidine nitrogen during the crucial carbon-carbon bond formation step. This leads to a strategy centered around a protected 4-piperidone precursor.

Caption: Retrosynthetic analysis of 4-Piperidin-4-ylphenol HCl.

This analysis highlights a multi-step but highly controllable pathway starting from commercially available N-Boc-4-piperidone. The key transformations are:

-

C-C Bond Formation: Introduction of the aryl group via a Grignard reaction.

-

Saturation: Reduction of the resulting olefin.

-

Deprotection (Phenol): Cleavage of a phenolic ether protecting group.

-

Deprotection (Amine) & Salt Formation: Removal of the N-Boc group and concurrent formation of the hydrochloride salt.

The Recommended Synthetic Pathway: A Validated Approach

This section details a reliable, four-step synthesis starting from N-Boc-4-piperidone. The use of the tert-butyloxycarbonyl (Boc) protecting group is a deliberate choice; it is stable to the nucleophilic and basic conditions of the Grignard reaction yet is readily cleaved under acidic conditions that are compatible with the final salt formation.[3][4]

Caption: Recommended four-step synthesis pathway.

Step 1: Grignard Addition and Dehydration to form N-Boc-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine

The synthesis commences with the nucleophilic addition of a Grignard reagent to the carbonyl of N-Boc-4-piperidone. Using 4-methoxyphenylmagnesium bromide is a strategic decision. The methoxy group serves as a robust protecting group for the phenol, which would otherwise be incompatible with the highly basic Grignard reagent. The initial addition forms a tertiary alcohol, which is not isolated but is directly subjected to acid-catalyzed dehydration during aqueous workup to yield the more stable tetrahydropyridine intermediate.

Experimental Protocol:

-

To a stirred, cooled (0 °C) solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of 4-methoxyphenylmagnesium bromide (1.2 eq) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often carried forward without further purification.

Step 2: Catalytic Hydrogenation to N-Boc-4-(4-methoxyphenyl)piperidine

The double bond in the tetrahydropyridine ring is readily reduced via catalytic hydrogenation. Palladium on carbon (Pd/C) is an effective and common catalyst for this transformation, providing the desired saturated piperidine ring with high efficiency.

Experimental Protocol:

-

Dissolve the crude product from Step 1 in ethanol or methanol.

-

Add 10% Palladium on Carbon (5-10 mol% Pd).

-

Place the mixture under a hydrogen atmosphere (balloon or Parr shaker, 1-3 atm) and stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Step 3: Phenolic Ether Cleavage to N-Boc-4-(4-hydroxyphenyl)piperidine

Cleavage of the aryl methyl ether is required to unmask the phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this purpose, operating under mild conditions.

Experimental Protocol:

-

Dissolve the N-Boc-4-(4-methoxyphenyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of boron tribromide (1.5-2.0 eq) in DCM.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by water.

-

Extract the product with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired phenol.

Step 4: N-Boc Deprotection and Hydrochloride Salt Formation

The final step accomplishes two goals simultaneously: removal of the Boc protecting group and formation of the desired hydrochloride salt. This is typically achieved by treatment with a strong acid. Using a solution of hydrogen chloride in an anhydrous solvent like 1,4-dioxane or isopropanol is ideal, as it facilitates the precipitation of the final product in a pure, crystalline form.[4][5]

Experimental Protocol:

-

Dissolve the N-Boc-4-(4-hydroxyphenyl)piperidine from Step 3 in a minimal amount of 1,4-dioxane or methanol.

-

Cool the solution to 0 °C.

-

Add a saturated solution of HCl in 1,4-dioxane (4M) or isopropanolic HCl (excess, ~5 eq).

-

Stir the mixture at room temperature for 2-4 hours. A precipitate will typically form.[5]

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield this compound as a stable, crystalline solid.

Data Summary

The following table summarizes typical experimental results for the recommended pathway. Note that yields can vary based on scale and purification efficiency.

| Step | Transformation | Key Reagents | Typical Yield | Reaction Time |

| 1 | Grignard & Dehydration | N-Boc-4-piperidone, 4-MeOPhMgBr | 85-95% (crude) | 2-4 hours |

| 2 | Hydrogenation | H₂, 10% Pd/C | 90-98% | 12-24 hours |

| 3 | Ether Demethylation | BBr₃, DCM | 70-85% | 3-5 hours |

| 4 | Deprotection & Salt Formation | HCl in Dioxane | 95-99% | 2-4 hours |

Alternative Synthetic Route: Catalytic Hydrogenation of a Pyridine Precursor

An alternative, more convergent approach involves the direct hydrogenation of a 4-(4-hydroxyphenyl)pyridine precursor. While this route is shorter, it presents significant challenges, primarily in the reduction of the electron-rich pyridine ring, which often requires harsh conditions and specialized catalysts (e.g., Rhodium on alumina, Platinum oxide) under high pressure.[6]

Caption: Alternative synthesis via pyridine hydrogenation.

Causality Behind Challenges:

-

Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, leading to deactivation.

-

Harsh Conditions: High pressures and temperatures are often required, which may not be suitable for large-scale production or for substrates with sensitive functional groups.

-

Over-reduction: It can be difficult to control the reduction and avoid side reactions.

While feasible, this pathway is generally less favored in a discovery setting compared to the more predictable and modular piperidone-based approach.

Concluding Remarks for the Practicing Scientist

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from N-Boc-4-piperidone. This pathway, while longer than the pyridine hydrogenation route, offers superior control, predictability, and scalability. Each step employs well-understood, high-yielding reactions, and the use of the Boc protecting group ensures chemical orthogonality. The final deprotection and salt formation is a clean and efficient process that typically yields a product of high purity suitable for direct use in subsequent medicinal chemistry applications. This guide provides a robust framework that can be adapted and optimized for the specific needs of any research or development program.

References

-

Vertex AI Search. (2023). 4-Piperidin-4-ylmethyl-phenol hydrochloride. Smolecule. 7

-

Benchchem. Synthesis routes of 4-Hydroxypiperidine hydrochloride. 8

-

ChemicalBook. 4-Hydroxypiperidine hydrochloride synthesis. 5

-

Benchchem. Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. 3

-

ChemicalBook. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis. 9

-

Google Patents. (CN104628625A) Synthesis method of N-boc-4-hydroxypiperidine. 10

-

PrepChem.com. Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. 11

-

ResearchGate. Deprotection of different N-Boc-compounds. 12

-

Benchchem. Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives. 4

-

SciSpace. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. 13

-

MySkinRecipes. 4-(Piperidin-4-yl)phenol hydrochloride. 1

-

Google Patents. (EP1230231B1) Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine. 14

-

Google Patents. (US3455935A) 4-hydroxy-4-phenylpiperidines. 15

-

Matassini, C., Clemente, F., & Goti, A. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. 16

-

ChemicalBook. N-BOC-4-Hydroxypiperidine synthesis. 17

-

datapdf.com. Synthesis of N-Substituted 4-(4-Hydroxyphenyl)piperidines. 2

-

PubMed Central (PMC). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. 18

-

DTIC. (2025). Piperidine Synthesis. 6

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). 19

-

ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. 20

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. 21

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. 22

-

Sigma-Aldrich. 4-Piperidin-4-ylmethyl-phenol hydrochloride.

-

PubChem. 4-Piperidin-4-ylmethyl-phenol hydrochloride | C12H18ClNO | CID 17039494. 23

-

NIH PMC. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. 24

-

Google Patents. (CN1616440A) Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. 25

Sources

- 1. 4-(Piperidin-4-yl)phenol hydrochloride [myskinrecipes.com]

- 2. datapdf.com [datapdf.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Buy 4-Piperidin-4-ylmethyl-phenol hydrochloride | 1171849-90-3 [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis method of N-Boc-4-hydroxypiperidine (2018) | Shuai Xiaohua [scispace.com]

- 14. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]

- 15. US3455935A - 4-hydroxy-4-phenylpiperidines - Google Patents [patents.google.com]

- 16. soc.chim.it [soc.chim.it]

- 17. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 18. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. reddit.com [reddit.com]

- 22. jgtps.com [jgtps.com]

- 23. 4-Piperidin-4-ylmethyl-phenol hydrochloride | C12H18ClNO | CID 17039494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 25. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Piperidin-4-ylphenol Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Piperidin-4-ylphenol hydrochloride (CAS No. 263139-27-1). As a key intermediate in medicinal chemistry, particularly for developing central nervous system agents, a thorough understanding of its characteristics is paramount for researchers and drug development professionals. Due to the limited availability of published experimental data for this specific salt, this guide integrates established theoretical principles, data from analogous structures, and detailed methodologies for its empirical characterization. The document covers structural identification, theoretical and estimated physicochemical parameters, acid-base chemistry, and robust analytical workflows for spectroscopic and chromatographic analysis. It is designed to serve as a foundational resource, enabling scientists to anticipate the compound's behavior, design appropriate experimental conditions, and develop validated analytical methods.

Molecular Identity and Structure

This compound is a bifunctional organic salt. Its structure features a phenol ring substituted at the para-position with a piperidine ring. The hydrochloride salt form involves the protonation of the basic piperidine nitrogen, which significantly influences its physical properties, most notably its solubility.

Key Identifiers:

-

Systematic Name: 4-(Piperidin-4-yl)phenol hydrochloride

-

Alternate Names: 4-(4-hydroxyphenyl)piperidine hydrochloride

-

CAS Number: 263139-27-1[1]

-

Molecular Formula: C₁₁H₁₆ClNO

-

Molecular Weight: 213.70 g/mol

The molecular structure consists of two key functional groups that dictate its chemical behavior: the weakly acidic phenolic hydroxyl group and the basic secondary amine of the piperidine ring, which exists as an ammonium chloride salt.

Sources

4-Piperidin-4-ylphenol hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 4-Piperidin-4-ylphenol Hydrochloride and its Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for elucidating the mechanism of action of compounds based on the 4-piperidin-4-ylphenol scaffold. Given that this compound is a crucial intermediate in the synthesis of various centrally active agents rather than an end-drug itself, this document focuses on the potential molecular targets and the experimental workflows required to define its pharmacological profile. We will explore the common mechanistic pathways associated with this chemical moiety, drawing from established research on its derivatives.

Introduction: The 4-Piperidin-4-ylphenol Scaffold - A Privileged Structure in Neuropharmacology

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural alkaloids and synthetic pharmaceuticals with diverse biological activities.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a variety of biological targets.

The 4-piperidin-4-ylphenol moiety, in particular, serves as a versatile building block for compounds targeting the central nervous system (CNS).[2][3] Its structure combines a basic piperidine nitrogen, which is typically protonated at physiological pH, with a phenolic hydroxyl group. This combination of a cationic center and a hydrogen bond donor/acceptor allows for multi-point interactions with receptor binding pockets. As such, derivatives of 4-piperidin-4-ylphenol have been investigated for a wide range of pharmacological effects, most notably as analgesics, but also as agents targeting various CNS receptors.[4][5][6][7][8]

This guide will provide researchers and drug development professionals with a systematic approach to characterizing the mechanism of action for novel compounds derived from this important scaffold.

Hypothesized Mechanisms of Action

Based on the extensive literature on piperidine-containing compounds, several primary mechanistic hypotheses can be formulated for a novel 4-piperidin-4-ylphenol derivative. The initial screening strategy should therefore focus on the most probable targets.

Opioid Receptor Modulation

The structural similarity of the 4-phenylpiperidine core to endogenous opioid peptides and morphine has made it a cornerstone in the development of potent analgesics.[6][7] Many derivatives of this class are known to interact with mu (µ), delta (δ), and kappa (κ) opioid receptors.

-

Agonism: Activation of opioid receptors, particularly the µ-opioid receptor, leads to potent analgesia but also carries the risk of respiratory depression, tolerance, and dependence.[6]

-

Antagonism: Blocking of opioid receptors can be used to treat opioid overdose or to modulate the effects of endogenous opioids.

-

Partial Agonism/Mixed Activity: Some compounds may act as partial agonists or have mixed agonist-antagonist profiles at different opioid receptor subtypes, potentially offering a safer therapeutic window.

NMDA Receptor Antagonism

N-substituted 4-(4-hydroxyphenyl)piperidines have been identified as selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically the NR1A/2B subtype.[9] NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory. However, their overactivation is implicated in excitotoxicity and neuropathic pain. Antagonism of NMDA receptors is therefore a key strategy for developing treatments for these conditions.

Serotonin and Dopamine Receptor Interactions

The piperidine scaffold is also present in numerous compounds that interact with monoamine neurotransmitter systems. Some 4,4-disubstituted piperidines have shown serotonin antagonist activity.[4] Depending on the specific substitutions, interactions with various serotonin (5-HT) and dopamine (D) receptor subtypes are plausible and should be investigated, especially if the compound exhibits behavioral effects not explained by opioid or NMDA receptor activity.

Experimental Workflows for Elucidating the Mechanism of Action

A logical, tiered approach is essential for efficiently and accurately defining the mechanism of action. The following workflows outline the key experiments, from initial screening to detailed pathway analysis.

Tier 1: Primary Target Identification - Binding Assays

The first step is to determine if the compound physically interacts with its hypothesized targets. Radioligand binding assays are the gold standard for this purpose.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Membranes:

-

Homogenize brain tissue (e.g., rat cortex for NMDA receptors, whole brain for a mix of opioid receptors) or cultured cells expressing the receptor of interest in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet several times with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for µ-opioid receptors, [³H]-MK-801 for NMDA receptors).

-

Add increasing concentrations of the test compound (4-piperidin-4-ylphenol derivative).

-

For non-specific binding determination, add a high concentration of a known, non-labeled ligand to a set of wells.

-

Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.

-

-

Detection and Analysis:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the inhibitor constant (Ki).

-

Data Presentation: Binding Affinity

| Compound | Target Receptor | Radioligand | Ki (nM) |

| Test Compound A | µ-Opioid | [³H]-DAMGO | 5.2 |

| Test Compound A | κ-Opioid | [³H]-U69,593 | 150.8 |

| Test Compound A | δ-Opioid | [³H]-DPDPE | 89.4 |

| Test Compound A | NMDA | [³H]-MK-801 | >10,000 |

| Morphine (Control) | µ-Opioid | [³H]-DAMGO | 2.1 |

| Ketamine (Control) | NMDA | [³H]-MK-801 | 45.0 |

This table clearly shows that "Test Compound A" has high affinity and selectivity for the µ-opioid receptor.

Tier 2: Functional Characterization - In Vitro Assays

Once binding is confirmed, the next step is to determine the functional consequence of this interaction (e.g., agonism, antagonism, inverse agonism).

Workflow for a G-Protein Coupled Receptor (GPCR) like the Opioid Receptor

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

-

Assay Setup:

-

Use the same membrane preparation as in the binding assay.

-

In a 96-well plate, add membranes, [³⁵S]GTPγS, and GDP (to ensure a low basal signal).

-

Add increasing concentrations of the test compound. To test for antagonism, add a fixed concentration of a known agonist along with the test compound.

-

Incubate at 30°C.

-

-

Detection and Analysis:

-

The assay is stopped by rapid filtration, similar to the radioligand binding assay.

-

Radioactivity is quantified by scintillation counting.

-

Data are plotted as stimulation over basal versus log concentration of the compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

Workflow for an Ion Channel like the NMDA Receptor

Experimental Protocol: Electrophysiology (Whole-Cell Patch-Clamp)

This technique provides a direct measure of ion channel activity with high temporal resolution.

-

Cell Preparation: Use cultured cells (e.g., HEK293) expressing the specific NMDA receptor subunits of interest (e.g., NR1/NR2B).

-

Recording:

-

A glass micropipette forms a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to gain electrical access to the cell interior.

-

The cell's membrane potential is "clamped" at a fixed value.

-

Apply a known agonist (e.g., glutamate + glycine) to induce an inward current.

-

Co-apply the agonist with increasing concentrations of the test compound.

-

-

Analysis:

-

Measure the reduction in the agonist-induced current by the test compound.

-

Plot the percent inhibition versus log concentration to determine the IC₅₀.

-

Tier 3: In Vivo Target Engagement and Efficacy

After in vitro characterization, the mechanism must be validated in a living system. Animal models of disease (e.g., pain models for analgesics) are used to assess efficacy.

Experimental Protocol: Mouse Hot Plate Test for Analgesia

-

Acclimation: Acclimate mice to the testing room and apparatus.

-

Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a pain response (e.g., licking a hind paw or jumping).

-

Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) at various doses.

-

Post-Dose Measurement: At set time points after administration, re-measure the hot plate latency.

-

Analysis:

-

Calculate the Maximum Possible Effect (%MPE) for each animal at each time point.

-

A significant increase in latency compared to vehicle-treated animals indicates an analgesic effect.

-

To confirm the mechanism, pre-treat animals with a known antagonist (e.g., naloxone for opioid-mediated analgesia) to see if the analgesic effect of the test compound is blocked.

-

Conclusion

The 4-piperidin-4-ylphenol scaffold is a remarkably versatile starting point for the design of novel CNS-active agents. A thorough understanding of its potential mechanisms of action, coupled with a systematic and logical experimental approach, is critical for successful drug development. By progressing from in vitro binding and functional assays to in vivo models of efficacy, researchers can build a comprehensive and robust profile of their lead compounds. The methodologies described in this guide provide a self-validating framework to confidently elucidate the precise molecular interactions and signaling pathways that underpin the therapeutic potential of these promising molecules.

References

-

Belmont, P., Dorizon, P., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. [Link]

-

MySkinRecipes. (n.d.). 4-(Piperidin-4-yl)phenol hydrochloride. Retrieved from [Link]

-

Zimmerman, D. M., Nickander, R., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

-

Vasilev, A. A., & Vasilevskaya, T. N. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7249. [Link]

-

Jabeen, I., Ashraf, M., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Pain & Relief, 6(2). [Link]

-

Guzikowski, A. P., Johnson, K. M., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 984-994. [Link]

-

ResearchGate. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]

-

Saify, Z. S., Mushtaq, N., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

-

PubChem. (n.d.). 4-Piperidin-4-ylmethyl-phenol hydrochloride. Retrieved from [Link]

-

Saify, Z. S., Mushtaq, N., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

-

Ceylan, S., Yilmaz, V. T., & Buyukgungor, O. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-652. [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

-

Frison, S., Odoardi, S., et al. (2020). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. Toxics, 8(3), 61. [Link]

-

Karthikeyan, M. S., Holla, B. S., & Kumari, N. S. (2007). Piperidin-4-one: the potential pharmacophore. Journal of Pharmacy and Pharmacology, 59(5), 615-625. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-(Piperidin-4-yl)phenol hydrochloride [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

spectral analysis of 4-Piperidin-4-ylphenol hydrochloride (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 4-(4-Hydroxyphenyl)piperidine Hydrochloride

Introduction

4-(4-Hydroxyphenyl)piperidine hydrochloride is a pivotal chemical intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. Its molecular architecture, featuring a piperidine ring directly attached to a phenol group, imparts specific physicochemical properties that are critical for its role as a synthetic building block. A thorough understanding of its structure and purity is paramount for researchers in drug discovery and development. This guide provides a comprehensive spectral analysis of this compound, detailing the principles and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and serve as a practical reference for scientists.

The structure consists of a piperidine ring substituted at the 4-position with a 4-hydroxyphenyl (phenol) group. The amine within the piperidine ring is protonated, forming a hydrochloride salt.

Caption: Molecular structure of 4-(4-Hydroxyphenyl)piperidine Hydrochloride.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of 4-(4-hydroxyphenyl)piperidine hydrochloride in 0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for hydrochloride salts to ensure complete dissolution and to observe the exchange of labile protons.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Process the raw data (Free Induction Decay) with a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., D₂O at ~4.79 ppm).

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 4-(4-hydroxyphenyl)piperidine hydrochloride will exhibit distinct signals corresponding to the aromatic protons of the phenol ring and the aliphatic protons of the piperidine ring. The protonation of the piperidine nitrogen significantly influences the chemical shifts of the adjacent protons.

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Ar-H (H2', H6') | 7.0 - 7.3 | Doublet (d) | 2H | Protons ortho to the piperidine substituent. |

| Ar-H (H3', H5') | 6.7 - 6.9 | Doublet (d) | 2H | Protons ortho to the hydroxyl group. |

| Piperidine-H (axial, H2, H6) | 3.3 - 3.6 | Multiplet (m) | 2H | Deshielded due to proximity to the protonated nitrogen[1]. |

| Piperidine-H (equatorial, H2, H6) | 3.0 - 3.3 | Multiplet (m) | 2H | Deshielded due to proximity to the protonated nitrogen[1]. |

| Piperidine-H (H4) | 2.8 - 3.1 | Multiplet (m) | 1H | Methine proton at the junction of the two rings. |

| Piperidine-H (axial, H3, H5) | 2.0 - 2.3 | Multiplet (m) | 2H | |

| Piperidine-H (equatorial, H3, H5) | 1.8 - 2.1 | Multiplet (m) | 2H | |

| Ar-OH & N⁺H₂ | 8.0 - 10.0 (variable) | Broad Singlet (br s) | 3H | These labile protons may exchange with D₂O, causing the signals to diminish or disappear. Their chemical shift is highly dependent on concentration and temperature. |

-

Aromatic Region: The para-substituted phenol ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. Protons H3' and H5' (ortho to the electron-donating -OH group) are shielded and appear upfield compared to protons H2' and H6'[2][3].

-

Aliphatic Region: The protonation of the nitrogen atom causes significant deshielding of the adjacent α-protons (H2, H6). The protons on the piperidine ring will exhibit complex splitting patterns due to axial-axial, axial-equatorial, and equatorial-equatorial couplings.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and insight into the electronic environment of each carbon.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (at ~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

-

Number of Scans: 512-2048 scans, as the ¹³C nucleus has low natural abundance and sensitivity.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Interpretation of the ¹³C NMR Spectrum

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Notes |

| C1' (C-OH) | 155 - 158 | The carbon attached to the hydroxyl group is significantly deshielded. |

| C4' (C-Piperidine) | 130 - 135 | Quaternary carbon, signal may be of lower intensity. |

| C2', C6' | 128 - 130 | Aromatic carbons ortho to the piperidine ring. |

| C3', C5' | 115 - 118 | Aromatic carbons ortho to the hydroxyl group, shielded by its electron-donating effect. |

| C2, C6 | 45 - 50 | Carbons alpha to the protonated nitrogen are deshielded[4][5]. |

| C4 | 40 - 45 | Methine carbon at the junction of the two rings. |

| C3, C5 | 30 - 35 | Carbons beta to the nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, analyze the solid using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

Interpretation of the IR Spectrum

The IR spectrum is characterized by several key absorption bands that confirm the presence of the phenol and secondary amine hydrochloride functionalities.

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3500 - 3200 | O-H stretch (phenol) | Strong, broad absorption due to intermolecular hydrogen bonding[2][6][7]. |

| 3200 - 2400 | N⁺-H stretch (sec. amine salt) | Very broad and strong absorption, often with multiple sub-peaks, characteristic of ammonium salts[8][9][10]. This band often overlaps with C-H stretches. |

| 3100 - 3000 | Aromatic C-H stretch | Medium to weak sharp peaks[6][11]. |

| 3000 - 2850 | Aliphatic C-H stretch | Medium sharp peaks from the piperidine ring[11]. |

| 1620 - 1560 | N⁺-H bend | Medium absorption, characteristic of secondary amine salts[8][12]. |

| 1600 & 1500 | C=C aromatic ring stretch | Two to three sharp bands of medium to strong intensity[2][6]. |

| ~1220 | C-O stretch (phenol) | Strong, sharp absorption, distinguishing it from aliphatic alcohols[6][13]. |

| ~830 | C-H out-of-plane bend | Strong absorption indicative of 1,4-disubstitution on a benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. Electrospray Ionization (ESI) is the preferred method for analyzing salts like hydrochlorides.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode ([M+H]⁺).

-

Scan Range: m/z 50-500.

-

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for maximal signal.

-

-

Tandem MS (MS/MS): For structural confirmation, select the precursor ion (the molecular ion of the free base) and subject it to Collision-Induced Dissociation (CID) to generate a characteristic fragmentation pattern.

Interpretation of the Mass Spectrum

In the ESI-MS spectrum, the compound will be detected as the protonated molecule of its free base. The hydrochloride salt dissociates in solution, and the free amine is then protonated in the ESI source.

-

Parent Ion: The expected base peak will be the protonated molecule [M+H]⁺ at m/z 178.1383, corresponding to the molecular formula C₁₁H₁₅NO.

-

Fragmentation: Tandem MS (MS/MS) of the m/z 178 precursor ion reveals fragmentation pathways characteristic of piperidine derivatives. The primary fragmentation involves cleavages of the piperidine ring.

Caption: Proposed ESI-MS/MS fragmentation pathway for 4-(4-hydroxyphenyl)piperidine.

Key Fragmentation Pathways:

-

α-Cleavage: A dominant pathway in piperidine derivatives is the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium ion[14].

-

Ring Fission: The piperidine ring can undergo cleavage, resulting in various acyclic fragment ions[14][15].

-

Loss of Small Molecules: Neutral loss of molecules like ammonia (NH₃) or water (if fragmentation is induced at the phenol) can also occur[15][16]. A key fragment often observed for phenolic compounds is the hydroxytropylium ion at m/z 107.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a comprehensive and unambiguous characterization of 4-(4-hydroxyphenyl)piperidine hydrochloride. Each technique offers complementary information, confirming the integrity of the carbon skeleton, the identity and connectivity of functional groups, and the overall molecular weight. This guide serves as a foundational resource for researchers, enabling confident structural verification and quality assessment of this important pharmaceutical intermediate.

References

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Online] Available at: [Link]

-

da Silva, G. D. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Online] Available at: [Link]

-

Doc Brown's Chemistry. Interpretation of the infrared spectrum of phenol. [Online] Available at: [Link]

-

Wikipedia. Piperidine. [Online] Available at: [Link]

-

PubChem. 4-Piperidin-4-ylmethyl-phenol hydrochloride. [Online] Available at: [Link]

-

de Paula, J. E., et al. (2015). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Online] Available at: [Link]

-

ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Online] Available at: [Link]

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Online] Available at: [Link]

-

ResearchGate. ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d. [Online] Available at: [Link]

-

University of Colorado Boulder. IR Chart. [Online] Available at: [Link]

-

Química Organica.org. IR Spectrum: Alcohols and Phenols. [Online] Available at: [Link]

-

ResearchGate. The infrared spectra of secondary amines and their salts. [Online] Available at: [Link]

-

Cabana, A., & Sandorfy, C. (2011). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. [Online] Available at: [Link]

-

ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Online] Available at: [Link]

-

Michigan State University. IR Absorption Table. [Online] Available at: [Link]

-

MySkinRecipes. 4-(Piperidin-4-yl)phenol hydrochloride. [Online] Available at: [Link]

-

SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Online] Available at: [Link]

-

Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Online] Available at: [Link]

-

Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. [Online] Available at: [Link]

-

University of Puget Sound. NMR Chemical Shifts. [Online] Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4-Hydroxyphenylacetic acid(156-38-7) 1H NMR spectrum [chemicalbook.com]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. spectrabase.com [spectrabase.com]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 13. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

A Senior Application Scientist's Technical Guide to 4-Piperidin-4-ylmethyl-phenol hydrochloride (CAS: 1171849-90-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of 4-Piperidin-4-ylmethyl-phenol hydrochloride, CAS Number 1171849-90-3. It is essential to note that while the topic specifies "4-Piperidin-4-ylphenol hydrochloride," the provided CAS number corresponds to the methylated derivative, 4-Piperidin-4-ylmethyl-phenol hydrochloride . This guide will proceed by focusing on the compound definitively identified by the CAS number. We will explore its chemical identity, synthesis and purification strategies, analytical characterization methods, and significant applications in neuropharmacology and medicinal chemistry. The narrative emphasizes the rationale behind experimental choices, providing field-proven insights into its utility as a research tool and a precursor for novel therapeutics.

Core Chemical Identity and Physicochemical Profile

4-Piperidin-4-ylmethyl-phenol hydrochloride is a bifunctional organic molecule featuring a piperidine ring linked via a methylene bridge to a phenol group.[1] The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, valued for its ability to impart aqueous solubility and engage in specific receptor interactions.[2] The hydrochloride salt form of this compound significantly enhances its stability and solubility in aqueous media, a critical attribute for its use in biological assays and as a pharmaceutical intermediate.[1]

Table 1: Physicochemical Properties of 4-Piperidin-4-ylmethyl-phenol hydrochloride

| Property | Value | Source |

| CAS Number | 1171849-90-3 | [3][4] |

| Molecular Formula | C₁₂H₁₈ClNO | [1][3][4] |

| Molecular Weight | 227.73 g/mol | [1][3][4][5] |

| IUPAC Name | 4-(piperidin-4-ylmethyl)phenol;hydrochloride | [1][4] |

| SMILES | C1CNCCC1CC2=CC=C(C=C2)O.Cl | [1][4] |

| Appearance | Solid | [5] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Topological Polar Surface Area | 32.3 Ų | [4] |

| Rotatable Bond Count | 2 | [4] |

Synthesis and Purification Strategies

The synthesis of 4-Piperidin-4-ylmethyl-phenol hydrochloride is a multi-step process designed to construct the core scaffold and then functionalize it appropriately. Modern industrial approaches have shifted towards continuous flow processes to improve scalability, safety, and consistency over traditional batch methods.[1]

Generalized Synthetic Workflow

The synthesis can be logically broken down into three core stages: piperidine ring formation, alkylation to attach the phenol group, and final salt formation.

Caption: High-level workflow for the synthesis of 4-Piperidin-4-ylmethyl-phenol hydrochloride.

Experimental Protocol: Generalized Laboratory Synthesis

Causality: This protocol outlines a standard laboratory-scale batch synthesis. The choice of a palladium catalyst in the alkylation step (if starting from appropriate precursors) is common for forming C-C bonds with high efficiency. The final step of adding HCl in a non-polar solvent is a classic and effective method for precipitating the hydrochloride salt, which aids in both purification and handling.

-

Piperidine Derivative Synthesis: Synthesize or procure a suitable 4-substituted piperidine precursor. A common route involves the reduction of a corresponding pyridine derivative.

-

Alkylation: In a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the piperidine derivative in a suitable solvent like Dimethylformamide (DMF), which is known to improve reaction rates.[1]

-

Add the phenolic alkylating agent (e.g., 4-hydroxybenzyl bromide) and a suitable base (e.g., K₂CO₃) to facilitate the reaction.

-

If required, add a catalyst, such as a palladium complex, to drive the reaction to completion.[1]

-

Heat the reaction mixture to an appropriate temperature (e.g., 80-110°C) and monitor progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture, quench with water, and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification of the Free Base: Purify the crude product using column chromatography on silica gel.[1] A gradient elution system with a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is effective.[1]

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in an anhydrous solvent (e.g., HCl in diethyl ether) until precipitation is complete.

-

Isolation: Filter the resulting solid precipitate, wash with cold diethyl ether, and dry under vacuum to yield the final 4-Piperidin-4-ylmethyl-phenol hydrochloride product.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Spectroscopic and Chromatographic Workflow

Caption: A validated workflow for the analytical characterization of the target compound.

A. Structural Elucidation

Definitive structural identification is achieved through a combination of techniques.[1]

Table 2: Predicted ¹H NMR Spectroscopic Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 9.0 - 10.0 | Broad Singlet | 1H | Phenolic -OH | The acidic proton of the phenol group, often broad. |

| ~ 8.5 - 9.5 | Broad Singlet | 2H | Piperidine N-H₂⁺ | Protons on the nitrogen, exchangeable and broad, shifted downfield due to protonation. |

| ~ 7.10 | Doublet | 2H | Aromatic C-H | Protons on the phenol ring ortho to the alkyl group.[1] |

| ~ 6.70 | Doublet | 2H | Aromatic C-H | Protons on the phenol ring meta to the alkyl group.[1] |

| ~ 3.20 - 3.40 | Multiplet | 2H | Piperidine C-H | Axial protons adjacent to the nitrogen. |

| ~ 2.70 - 2.90 | Multiplet | 2H | Piperidine C-H | Equatorial protons adjacent to the nitrogen. |

| ~ 2.50 | Doublet | 2H | Methylene -CH₂- | Protons of the methylene bridge connecting the two rings. |

| ~ 1.50 - 1.90 | Multiplet | 5H | Piperidine C-H | Remaining protons on the piperidine ring. |

Note: Predicted shifts are in a solvent like DMSO-d₆. Actual values may vary.

B. Purity Determination by RP-HPLC

Causality: A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is ideal for assessing the purity of polar, ionizable compounds like this hydrochloride salt. A C18 column provides excellent retention for the aromatic portion of the molecule. An acidic mobile phase (using phosphoric acid) ensures the piperidine nitrogen remains protonated, leading to sharp, symmetrical peaks. UV detection is highly effective due to the presence of the chromophoric phenol ring.

Protocol: RP-HPLC Method for Purity Analysis

-

System Preparation:

-

Chromatograph: HPLC system with a UV-Vis detector.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Elution: Isocratic, e.g., 68% Acetonitrile (Phase B) and 32% Aqueous Acid (Phase A).[6] The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 30°C.[6]

-

Detection Wavelength: 215 nm or 275 nm (optimized for phenol absorbance).

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.

-

Create a series of dilutions from a reference standard to generate a calibration curve for quantification (e.g., 1-50 µg/mL).

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject 10 µL of each standard and sample solution.

-

Integrate the peak area of the main analyte.

-

-

Data Interpretation:

-

Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.

-

Quantify against the calibration curve if an exact concentration is required.

-

Applications in Research and Drug Development

The unique structure of 4-Piperidin-4-ylmethyl-phenol hydrochloride makes it a valuable molecule in neuropharmacology and as a building block in medicinal chemistry.[1][8]

A. Neuropharmacological Research Tool

Studies suggest this compound possesses potential antidepressant and anxiolytic properties.[1] Its primary value in research is as a tool compound to probe neurotransmitter systems. It is believed to interact with serotonin receptors and norepinephrine transporters, which are critical targets in the treatment of mood and anxiety disorders.[1]

Caption: Potential interactions of the compound with key neurotransmitter systems.

B. Intermediate in Medicinal Chemistry

The piperidine and phenol moieties are both "privileged structures" in drug design. This compound serves as a versatile starting material or intermediate for creating more complex molecules.[1][2] The nucleophilic piperidine nitrogen and the reactive phenol ring allow for a wide range of chemical modifications, enabling chemists to develop libraries of compounds for screening against various biological targets.[1]

Safety, Handling, and Storage

While specific hazard data for CAS 1171849-90-3 is limited, information from structurally related piperidine compounds provides a strong basis for safe handling protocols.

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses with side shields.[9] If handling large quantities or creating dust, use a NIOSH-approved N95 dust mask.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[9][10] Avoid contact with skin and eyes.[10] After handling, wash hands thoroughly.[9]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][10] Keep the container tightly sealed to prevent moisture absorption and degradation.[9][10]

-

Spill Response: In case of a small spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[9]

Conclusion

4-Piperidin-4-ylmethyl-phenol hydrochloride (CAS: 1171849-90-3) is a compound of significant interest to the scientific community. Its well-defined structure, featuring key pharmacophores, makes it a valuable tool for neuropharmacological investigation and a versatile intermediate for synthetic drug development. The methodologies for its synthesis, purification, and analysis are robust and well-established within the field. By understanding its chemical properties and biological potential, researchers can effectively leverage this molecule to advance the frontiers of neuroscience and medicinal chemistry.

References

-

Appchem. (n.d.). 4-Piperidin-4-ylmethyl-phenol hydrochloride | 1171849-90-3. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 4-Piperidin-4-ylmethyl-phenol hydrochloride. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

MySkinRecipes. (n.d.). 4-(Piperidin-4-yl)phenol hydrochloride. Retrieved January 12, 2026, from [Link]

-

Biocompare. (n.d.). 4-Hydroxypiperidine hydrochloride from Aladdin Scientific. Retrieved January 12, 2026, from [Link]

- Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.

-

Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved January 12, 2026, from [Link]

-

PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Acta Poloniae Pharmaceutica. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Retrieved January 12, 2026, from [Link]

Sources

- 1. Buy 4-Piperidin-4-ylmethyl-phenol hydrochloride | 1171849-90-3 [smolecule.com]

- 2. Buy 4-(1-Methylpiperidin-4-yl)phenol hydrochloride | 1158633-70-5 [smolecule.com]

- 3. appchemical.com [appchemical.com]

- 4. 4-Piperidin-4-ylmethyl-phenol hydrochloride | C12H18ClNO | CID 17039494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Piperidin-4-ylmethyl-phenol hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. ptfarm.pl [ptfarm.pl]

- 8. 4-(Piperidin-4-yl)phenol hydrochloride [myskinrecipes.com]

- 9. peptide.com [peptide.com]

- 10. fishersci.com [fishersci.com]

solubility and stability of 4-Piperidin-4-ylphenol hydrochloride

An In-depth Technical Guide to the Solubility and Stability of 4-Piperidin-4-ylphenol Hydrochloride

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive analysis of the critical physicochemical properties of this compound, a compound of interest in pharmaceutical research and development. Focusing on solubility and chemical stability, this document offers both theoretical insights and practical, field-proven experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle, formulate, and analyze this molecule. The guide details methodologies for solubility determination across various solvent systems and outlines a robust framework for assessing chemical stability under stress conditions, as mandated by international guidelines. Key analytical techniques, potential degradation pathways, and optimal storage conditions are also discussed in detail.

Physicochemical Profile of this compound

This compound is a bifunctional organic molecule featuring a phenol ring and a piperidine moiety. The presence of the basic piperidine nitrogen allows for the formation of a hydrochloride salt, a common strategy in pharmaceutical chemistry to enhance aqueous solubility and improve handling characteristics of crystalline solids.[1] Understanding its fundamental properties is the cornerstone of any successful development program.

The molecule's structure, comprising a hydrophilic polar head (phenolic hydroxyl and protonated amine) and a more lipophilic piperidinyl-phenyl backbone, dictates its behavior in different environments.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO · HCl | |

| Molecular Weight | 227.73 g/mol | [2] |

| IUPAC Name | 4-(piperidin-4-ylmethyl)phenol;hydrochloride | [2] |

| Physical Form | Solid | |

| SMILES | C1CNCCC1CC2=CC=C(C=C2)O.Cl | [2] |

| InChIKey | IMFFPSRYOCGSDG-UHFFFAOYSA-N | [2] |

Solubility Profile: A-Theoretical and Practical Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a key parameter during formulation development. The dual hydrophilic-lipophilic nature of this compound results in a solubility profile that is highly dependent on the polarity of the solvent system.[1]

Theoretical Solubility Considerations

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydrochloride salt form significantly enhances solubility in these solvents.[1] The protonated piperidine nitrogen and the phenolic hydroxyl group can act as hydrogen bond donors, while the chloride ion and the oxygen atom can act as acceptors. This facilitates extensive hydrogen bonding networks, leading to high solubility.[1] The expected solubility trend is Water > Methanol > Ethanol, which correlates with their decreasing polarity.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors. Good solubility is anticipated, making them suitable for preparing stock solutions for in-vitro assays. A related compound, 4,4-Piperidinediol hydrochloride, shows high solubility in DMSO and DMF.[3]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the high energetic penalty of solvating the ionic hydrochloride salt and polar functional groups, solubility is expected to be very limited in non-polar media.[1]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining equilibrium solubility, ensuring the solution has reached saturation.[4]

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C and 37 °C).

Materials:

-

This compound

-

Selected solvents (e.g., Purified Water, 0.1 N HCl, pH 7.4 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, Dichloromethane, Hexane)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

Calibrated analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation is achieved.

-

Solvent Addition: Add a known volume of each pre-equilibrated solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24-72 hours). Causality: Continuous agitation ensures intimate contact between the solute and solvent, while a prolonged duration allows the system to overcome kinetic barriers and reach thermodynamic equilibrium.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to allow undissolved solids to settle.

-

Sampling & Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any undissolved particulates. Self-Validation: The first few drops of the filtrate should be discarded to prevent drug adsorption onto the filter membrane, which could lead to an underestimation of solubility.

-

Dilution & Quantification: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

-

Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Chemical Stability and Degradation Pathways

Assessing the chemical stability of an API is a non-negotiable regulatory requirement to ensure its safety, quality, and efficacy over its shelf life.[5] Stability studies identify critical environmental factors that can lead to degradation.

Factors Influencing Stability

-

Temperature: Elevated temperatures can provide the activation energy for degradation reactions, with reaction rates often following first-order kinetics.[1]

-

Humidity: Moisture can act as a reactant in hydrolysis reactions. For a hydrochloride salt, high humidity can also lead to deliquescence, which can accelerate degradation by creating a saturated aqueous solution on the solid's surface.[1] Optimal storage often requires humidity control.[1]

-

pH: The stability of this compound is expected to be highly pH-dependent. The phenolic group is susceptible to oxidation, particularly at neutral to alkaline pH where the phenoxide anion is formed. A study on a related piperidine compound showed it was most stable at neutral pH.[6]

-

Oxidation: The phenol moiety is a primary target for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants. This can lead to the formation of colored quinone-type structures or further cleavage of the aromatic ring.[1]

-

Light (Photostability): Aromatic systems and phenols can absorb UV light, leading to photolytic degradation. Photostability testing is a key component of forced degradation studies.

Proposed Degradation Pathways

Based on the structure, two primary degradation hotspots are the phenol ring and the piperidine ring.

-

Phenolic Oxidation: This is a likely major pathway. It can proceed through a radical mechanism to form a phenoxy radical, which can then dimerize or be further oxidized to form benzoquinones and subsequently undergo ring-opening.[1]

-

Piperidine Ring Modification: While generally stable, the piperidine ring is not inert. N-oxidation or ring-opening reactions are possible under harsh oxidative conditions.

-

Methylene Bridge Cleavage: The bond connecting the phenyl and piperidine rings could be susceptible to cleavage under extreme oxidative or photolytic stress.[1]

Caption: Plausible degradation pathways for this compound.

Experimental Design for Stability Assessment (Forced Degradation)

Forced degradation (or stress testing) is essential for developing and validating stability-indicating analytical methods.[5] It involves subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[7][8]

Objective: To generate potential degradation products of this compound and establish a stability-indicating profile.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose aliquots of the stock solution to the conditions outlined in the table below. Causality: The choice of stressors (acid, base, oxidant, heat, light) is based on ICH guidelines and is designed to probe all likely degradation routes.[5][6]

-

Time Points: Sample at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, the stressor concentration or duration should be adjusted.

-

Neutralization/Quenching: Before analysis, acid- and base-stressed samples must be neutralized to prevent further degradation or damage to the HPLC column. Oxidative reactions should be quenched if necessary.

-

Analysis: Analyze all samples (including an unstressed control) by a suitable analytical method (see Section 5.0). The method must be capable of separating the parent peak from all generated degradation product peaks.

| Stress Condition | Reagent / Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 N HCl | Mix API solution 1:1 with 0.2 N HCl. Heat at 60 °C. |

| Base Hydrolysis | 0.1 N NaOH | Mix API solution 1:1 with 0.2 N NaOH. Keep at room temp. |

| Oxidation | 3% H₂O₂ | Mix API solution 1:1 with 6% H₂O₂. Keep at room temp. |

| Thermal | Heat | Heat API solution at 60-80 °C. |

| Photolytic | Light | Expose API solution to ICH-specified light source (e.g., 1.2 million lux hours and 200 watt hours/m²). |

Forced Degradation Study Workflow

Caption: Workflow for a comprehensive forced degradation study.

Analytical Methodologies for Quantification and Purity

A validated, stability-indicating analytical method is the cornerstone of any solubility or stability study. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common approach.[9]

HPLC Method Development Considerations

-

Column: A C18 stationary phase is a good starting point due to the molecule's moderate polarity.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.0) and an organic modifier (acetonitrile or methanol) is recommended. Causality: A low pH aqueous phase keeps the piperidine nitrogen protonated and suppresses silanol interactions on the column, leading to better peak shape. The gradient is necessary to elute both the polar parent compound and potentially more non-polar degradation products in a reasonable time.

-

Detection: The phenol ring contains a chromophore suitable for UV detection, likely around 220 nm and 275 nm. A photodiode array (PDA) detector is highly recommended as it allows for peak purity analysis, a critical component of a stability-indicating method.[5]

-

Alternative Detection: If UV sensitivity is low or degradation products lack a chromophore, alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) should be considered.[9]

Protocol: Validation of a Stability-Indicating HPLC Method

Method validation must be performed according to ICH Q2(R1) guidelines.

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through the forced degradation study, where the parent peak must be resolved from all degradation peaks with acceptable resolution (R > 2.0). Peak purity analysis via a PDA detector should confirm no co-eluting peaks.

-

Linearity: A minimum of five concentrations spanning the expected working range are analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

-

Accuracy: Determined by applying the method to a sample of known concentration (e.g., a spiked placebo) and comparing the measured result to the true value. Recovery should typically be within 98.0-102.0%.

-

Precision (Repeatability & Intermediate Precision): Repeatability is assessed by multiple injections of the same sample. Intermediate precision is assessed by having different analysts run the assay on different days with different equipment. The relative standard deviation (RSD) should be ≤ 2.0%.

-

Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentrations that can be reliably quantified and detected, respectively. This is particularly important for quantifying low-level impurities.

-

Robustness: The method's reliability is tested by deliberately introducing small variations in method parameters (e.g., pH ± 0.2, column temperature ± 5 °C, organic modifier composition ± 2%) and observing the effect on the results.

Summary and Recommendations

This guide provides a framework for the comprehensive evaluation of this compound's solubility and stability.

-

Solubility: The compound is predicted to have high solubility in polar protic solvents and limited solubility in non-polar solvents. The shake-flask method is the recommended protocol for generating definitive solubility data, which is crucial for guiding formulation strategies.

-

Stability: The molecule's primary liabilities are the phenol and piperidine moieties, which are susceptible to oxidation and pH-dependent degradation. Forced degradation studies are essential to elucidate these pathways and develop a robust, stability-indicating analytical method.

-

Handling and Storage: Based on initial stability assessments, this compound should be stored in well-sealed containers, protected from light, at refrigerated temperatures (2-8°C) with controlled humidity to minimize degradation.[1]

By following the principles and protocols outlined herein, researchers can generate the high-quality, reliable data necessary to advance their drug development programs.

References

- Smolecule. (2023). 4-Piperidin-4-ylmethyl-phenol hydrochloride.

-

PubChem. 4-Piperidin-4-ylmethyl-phenol hydrochloride. [Link]

-

Chemical Synthesis Database. 4-piperidin-4-yl-phenol. [Link]

-

PubChem. 4-Piperidone hydrochloride. [Link]

-

ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

-